![molecular formula C10H11NO2S B14348973 2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- CAS No. 93447-58-6](/img/structure/B14348973.png)
2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- is an organic compound that belongs to the class of N-substituted carboxylic acid imides It is characterized by the presence of a pyrrolidinedione ring substituted with a 2-(2-thienyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- typically involves the reaction of succinimide with 2-(2-thienyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinedione derivatives.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Pyrrolidinedione, 1-ethyl-: Similar structure but with an ethyl group instead of the 2-(2-thienyl)ethyl group.
2,5-Pyrrolidinedione, 1-methyl-: Contains a methyl group instead of the 2-(2-thienyl)ethyl group.
N-substituted 2,5-di(2-thienyl)pyrroles: Compounds with similar thienyl and pyrrole fragments.
Uniqueness
2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]- is unique due to the presence of the 2-(2-thienyl)ethyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
93447-58-6 |
|---|---|
Fórmula molecular |
C10H11NO2S |
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
1-(2-thiophen-2-ylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H11NO2S/c12-9-3-4-10(13)11(9)6-5-8-2-1-7-14-8/h1-2,7H,3-6H2 |
Clave InChI |
FKKFKSLOTNDZPV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


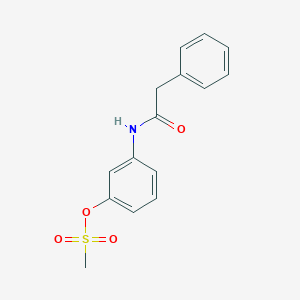
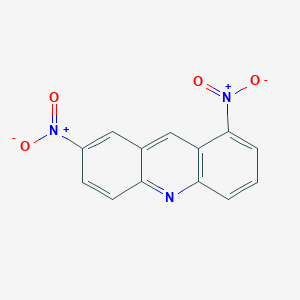
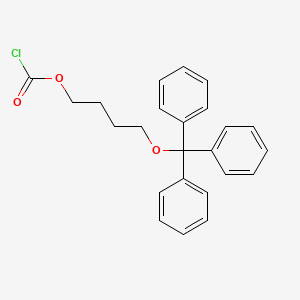
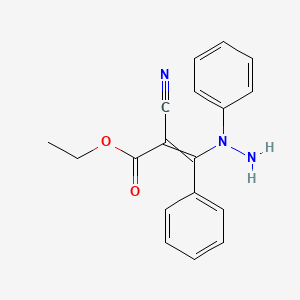
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
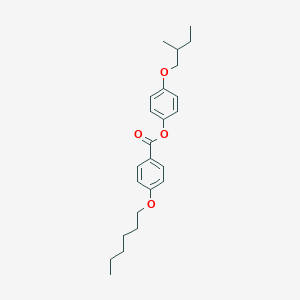
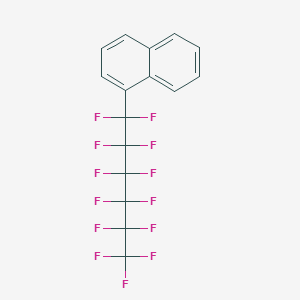
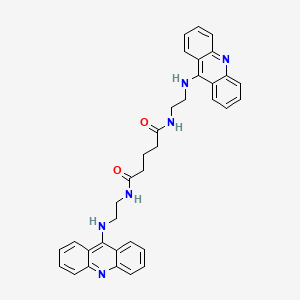
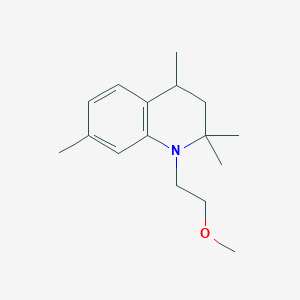
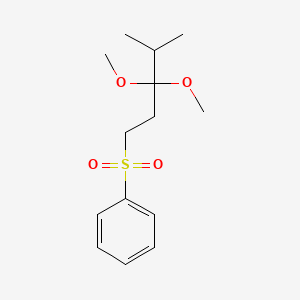
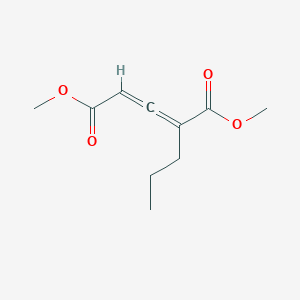

![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)

